molecular formula C14H11NO4 B1361750 Methyl 4-aminooxanthrene-2-carboxylate CAS No. 1020242-38-9

Methyl 4-aminooxanthrene-2-carboxylate

Cat. No. B1361750
M. Wt: 257.24 g/mol
InChI Key: MCUGQTUEXRHMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-aminooxanthrene-2-carboxylate” is a chemical compound used for proteomics research . It has a molecular formula of C14H11NO4 and a molecular weight of 257.25 .


Molecular Structure Analysis

“Methyl 4-aminooxanthrene-2-carboxylate” has a molecular formula of C14H11NO4 . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-aminooxanthrene-2-carboxylate” are not available, related compounds such as carboxylic acids can undergo nucleophilic substitution reactions .

Scientific Research Applications

Asymmetric Michael Additions and Catalysis

Methyl 4-aminooxanthrene-2-carboxylate derivatives, such as homochiral methyl 4-aminopyrrolidine-2-carboxylates, have been utilized in asymmetric Michael additions of ketones to nitroalkenes. These derivatives, part of the L-series of natural amino acids, have shown efficacy as organocatalysts in asymmetric reactions, including aldol reactions, thus contributing to advancements in asymmetric quimioselective synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Chemical Synthesis and Modifications

The chemical versatility of related compounds, such as methyl 4-aminopyrrole-2-carboxylates, has been explored in various syntheses. For instance, the one-pot synthesis of these compounds via relay catalytic cascade reactions demonstrates their potential as intermediates in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Applications in Drug Design and Anticonvulsants

In the field of medicinal chemistry, similar compounds have been explored for their potential therapeutic applications. For example, anticonvulsant enaminones, including methyl 4-aminooxanthrene-2-carboxylate analogs, have been studied for their hydrogen bonding properties, which are crucial in their pharmacological activity (Kubicki, Bassyouni, & Codding, 2000).

Pheromone Synthesis in Entomology

In entomology, derivatives of methyl 4-aminooxanthrene-2-carboxylate have been identified as key components in trail pheromones for certain ant species, highlighting their role in insect communication and behavior (Riley, Silverstein, Carroll, & Carroll, 1974).

Antimicrobial Activity

Research into methyl 2-aminopyridine-4-carboxylate derivatives has revealed in vitro antimicrobial activity, suggesting potential applications in combating microbial infections (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Safety And Hazards

The safety data sheet for “Methyl 4-aminooxanthrene-2-carboxylate” suggests that it is for research use only and not intended for diagnostic or therapeutic use .

Future Directions

“Methyl 4-aminooxanthrene-2-carboxylate” is currently used for proteomics research . Its future directions could include further exploration in this field, although specific future applications or research directions are not mentioned in the available resources.

properties

IUPAC Name

methyl 4-aminodibenzo-p-dioxin-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-17-14(16)8-6-9(15)13-12(7-8)18-10-4-2-3-5-11(10)19-13/h2-7H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUGQTUEXRHMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminooxanthrene-2-carboxylate

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